5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN5O2S/c1-12-20-18-24(21-12)17(26)16(27-18)15(13-2-4-14(19)5-3-13)23-8-6-22(7-9-23)10-11-25/h2-5,15,25-26H,6-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPHBJIXOWXEHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Cl)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 5-((4-Chlorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 421.94 g/mol . The structural components include a thiazole ring, a triazole moiety, and a piperazine derivative, which contribute to its biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Inflammatory Pathways : Research indicates that similar compounds exhibit anti-inflammatory properties by inhibiting the activation of nuclear factor-kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Neuroprotective Effects : In models of neuroinflammation, compounds with similar structures have shown the ability to protect dopaminergic neurons from damage induced by inflammatory stimuli. This suggests potential therapeutic applications in neurodegenerative diseases like Parkinson's disease .
Biological Activity Data
| Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced nitric oxide production | |
| Neuroprotection | Protection against MPTP-induced toxicity | |
| Cytokine inhibition | Suppressed IL-6 and TNF-α levels |
Study 1: Neuroprotective Potential
A study investigated the effects of a compound structurally related to This compound in an MPTP model of Parkinson's disease. The results demonstrated significant neuroprotection through the attenuation of glial activation and preservation of dopaminergic neurons. Behavioral assessments indicated improved motor function in treated subjects compared to controls .
Study 2: Inhibition of Microglial Activation
Another significant study focused on the compound's ability to inhibit microglial activation in vitro. It was found that treatment with this compound led to a marked decrease in pro-inflammatory mediators and reduced activation markers in microglial cells exposed to lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent .
Scientific Research Applications
Molecular Formula
- Molecular Formula : C19H24ClN5O2S
- Molecular Weight : 421.94 g/mol
Structural Features
The compound features:
- A 4-chlorophenyl group, which may enhance its lipophilicity and biological activity.
- A piperazine ring that contributes to its pharmacological properties.
- A thiazole and triazole structure that are often associated with antimicrobial and antifungal activities.
Pharmacological Studies
Research indicates that compounds with thiazole and triazole rings exhibit various pharmacological properties, including:
- Antimicrobial Activity : The compound's structural components suggest potential efficacy against bacterial and fungal pathogens. Triazole derivatives have been shown to possess significant antimicrobial properties due to their ability to inhibit fungal cytochrome P450 enzymes .
Anticancer Research
Triazole derivatives have been explored for their anticancer properties. Studies have demonstrated that modifications in the triazole ring can lead to enhanced cytotoxicity against cancer cell lines. The incorporation of piperazine may further improve the selectivity of these compounds towards cancer cells compared to normal cells .
Neuropharmacology
The piperazine moiety is often linked to neuropharmacological activities. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, suggesting potential applications in treating neurological disorders such as anxiety and depression .
Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with modified biological activities. Research has focused on creating analogs with varying substituents on the piperazine or thiazole rings to explore structure-activity relationships (SAR) and optimize therapeutic efficacy .
Case Study 1: Antimicrobial Activity
In a study examining the synthesis of triazole derivatives, several compounds demonstrated promising antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The presence of the thiazole ring was critical for enhancing the antimicrobial properties of these derivatives .
Case Study 2: Anticancer Potential
Research has shown that certain triazole-based compounds exhibit selective cytotoxicity against various cancer cell lines. For instance, modifications to the thiazolo-triazole structure led to increased apoptosis in cancer cells while sparing normal cells, highlighting the importance of structural optimization in drug development .
Chemical Reactions Analysis
Reactivity of the Piperazine Moiety
The piperazine ring in the compound undergoes reactions typical of secondary amines, including:
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Acylation | Reaction with acyl halides/acid anhydrides to form amides. | Presence of bases (e.g., pyridine) or acid catalysts. | Functionalization of the piperazine nitrogen for drug targeting. |
| Alkylation | Substitution of hydrogen atoms on amine groups with alkyl halides. | Alkylating agents (e.g., methyl iodide) and bases (e.g., NaOH). | Introduction of alkyl groups to modify pharmacokinetics or solubility. |
| N-Oxidation | Oxidation of secondary amines to form N-oxides using peracids or H₂O₂. | Oxidizing agents (e.g., m-CPBA) in inert solvents (e.g., dichloromethane). | Generation of N-oxide derivatives, which may alter receptor binding. |
| Coordination Chemistry | Binding to metal ions (e.g., Cu²⁺, Zn²⁺) via lone pairs on nitrogen. | Metal salts and ligands in polar aprotic solvents. | Formation of metal complexes for catalytic or diagnostic applications. |
These reactions are inferred from general piperazine chemistry .
Reactivity of the 2-Hydroxyethyl Group
The hydroxyl group in the 2-hydroxyethyl substituent undergoes:
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Oxidation | Conversion of -OH to carbonyl groups using oxidants (e.g., KMnO₄). | Aqueous acidic or basic conditions. | Formation of ketones or carboxylic acids. |
| Alkylation | Reaction with alkyl halides to form ethers. | Alkylating agents and bases (e.g., NaOH). | Enhanced lipophilicity for improved membrane permeability. |
| Esterification | Reaction with carboxylic acids to form esters. | Acid catalysts (e.g., H₂SO₄) and alcohols. | Modification of solubility or stability in biological systems. |
Reactivity of the Thiazolo-Triazole Core
The fused thiazolo[3,2-b] triazole system participates in:
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Cyclization | Formation of the heterocyclic rings via condensation of carbonyl precursors. | High-temperature conditions or catalytic agents (e.g., HCl). | Stabilization of the aromatic system for bioactivity. |
| Substitution | Replacement of hydrogen atoms on the aromatic rings with electrophiles. | Electrophilic reagents (e.g., nitration agents) in acidic conditions. | Functionalization for enhanced receptor affinity or selectivity. |
| Reduction | Reduction of the triazole ring using agents like LiAlH₄. | Anhydrous solvents (e.g., THF). | Alteration of electronic properties for drug interaction studies. |
Reactivity of the 4-Chlorophenyl Group
The chlorophenyl substituent may undergo:
| Reaction Type | Mechanism | Conditions | Outcome |
|---|---|---|---|
| Aromatic Substitution | Substitution of chlorine with nucleophiles (e.g., amines, hydroxides). | High-temperature conditions or catalytic bases (e.g., Cu). | Introduction of polar groups for improved solubility or binding affinity. |
| Metal-Mediated Coupling | Cross-coupling reactions (e.g., Suzuki) to form C-C bonds. | Palladium catalysts and boronic acids in inert solvents. | Functionalization for structural diversity in drug design. |
Analytical Techniques
Characterization involves:
Comparison with Similar Compounds
Key Observations :
- The target compound ’s 4-chlorophenyl group may confer stronger π-π stacking interactions in receptor binding compared to 3-chlorophenyl analogs () .
- The 4-(2-hydroxyethyl)piperazine substituent likely improves aqueous solubility relative to ethyl () or methoxy/ethoxy groups (), which are more lipophilic .
- Thiol-containing analogs () exhibit distinct reactivity and bioactivity profiles due to sulfur’s nucleophilicity, unlike the hydroxyl group in the target compound .
Physicochemical and Pharmacokinetic Properties
- Solubility : The hydroxyethyl group in the target compound may reduce logP compared to ethyl () or methoxy () analogs, favoring better aqueous solubility .
- Stability : Crystallographic data for isostructural triazole derivatives () indicate planar molecular conformations, which may enhance stability. However, the perpendicular orientation of certain aryl groups (e.g., fluorophenyl in ) could introduce steric hindrance absent in the target compound .
Q & A
Q. Table 1: Critical Synthesis Parameters
| Parameter | Value/Range | Reference |
|---|---|---|
| Solvent | PEG-400 | |
| Catalyst | Bleaching Earth Clay (pH 12.5) | |
| Temperature | 70–80°C | |
| Reaction Time | 1 hour | |
| Recrystallization Solvent | Aqueous acetic acid |
Basic: What analytical methods confirm its structural identity?
Methodological Answer:
- 1H/13C NMR : Assign peaks for the thiazolo-triazole core (δ 6.5–8.5 ppm for aromatic protons) and hydroxyethyl piperazine (δ 3.2–3.8 ppm for CH2 groups) .
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and triazole C=N (1600–1650 cm⁻¹) stretches .
- LCMS (ESI+) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 474.2) and purity (>95%) .
Basic: How to assess purity and stability under storage?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase at 1 mL/min. Retention time ~8.2 minutes .
- Stability Testing : Store at –20°C in inert atmosphere (N2). Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) .
Advanced: How do substituents influence its pharmacological activity?
Methodological Answer:
Q. Table 2: Substituent Impact on Antifungal Activity
| Substituent | IC50 (µM) vs. Candida albicans | Reference |
|---|---|---|
| 4-Chlorophenyl | 0.8 ± 0.1 | |
| 4-Fluorophenyl | 1.5 ± 0.3 | |
| Unsubstituted phenyl | >10 |
Advanced: What in silico methods predict its pharmacological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with 14-α-demethylase (PDB: 3LD6). The hydroxyethyl group forms hydrogen bonds with heme-coordinated iron .
- ADME Prediction : SwissADME predicts high gastrointestinal absorption (LogP = 2.1) but moderate blood-brain barrier penetration .
Advanced: How to resolve contradictions between in vitro and in silico activity data?
Methodological Answer:
- Hypothesis Testing : If in vitro activity is lower than predicted, assess:
- Case Study : A hydroxyethyl analog showed poor in vitro activity despite strong docking scores due to rapid glucuronidation .
Advanced: How to design analogs for improved target selectivity?
Methodological Answer:
- Scaffold Hopping : Replace the thiazolo-triazole core with imidazo[1,2-a]pyridine while retaining the 4-chlorophenyl group .
- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., triazole N3) .
Advanced: What enzymatic assays validate its mechanism of action?
Methodological Answer:
- Lanosterol 14-α-Demethylase Assay : Measure IC50 via UV-Vis spectroscopy (Δ absorbance at 450 nm for heme disruption) .
- CYP450 Inhibition : Test against human CYP3A4 to assess off-target effects .
Advanced: How to scale synthesis without compromising yield?
Methodological Answer:
- Process Optimization : Replace PEG-400 with recyclable ionic liquids (e.g., [BMIM][BF4]) to reduce waste .
- Flow Chemistry : Use microreactors for precise temperature control during exothermic steps (e.g., piperazine coupling) .
Advanced: What strategies mitigate toxicity in preclinical studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
